(R)-Methyl 2-amino-3-(4'-fluoro-[1,1'-biphenyl]-4-yl)propanoate hydrochloride
Overview
Description
(R)-Methyl 2-amino-3-(4'-fluoro-[1,1'-biphenyl]-4-yl)propanoate hydrochloride is a useful research compound. Its molecular formula is C16H17ClFNO2 and its molecular weight is 309.76 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Related compounds such as 3-fluoro-4-hydroxyprolines have been shown to interact with the von hippel lindau (vhl) e3 ligase . This protein is involved in targeted protein degradation, suggesting that the compound may have a similar target.
Mode of Action
It is known that fluorinated hydroxyprolines can bind to the vhl e3 ligase in a stereoselective fashion . This suggests that the compound may interact with its target protein in a similar manner, potentially leading to changes in protein degradation pathways.
Biochemical Pathways
This could have downstream effects on a variety of cellular processes, including cell growth and response to stress .
Pharmacokinetics
Related compounds such as 3-fluoro-4-hydroxyprolines have been incorporated into ligands and protacs (proteolysis targeting chimeras), suggesting that they have suitable pharmacokinetic properties for these applications .
Result of Action
This could have a variety of effects depending on the specific proteins targeted .
Biochemical Analysis
Biochemical Properties
®-Methyl 2-amino-3-(4’-fluoro-[1,1’-biphenyl]-4-yl)propanoate hydrochloride plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as aminotransferases and dehydrogenases. These interactions often involve the formation of enzyme-substrate complexes, leading to the modulation of enzyme activity and subsequent biochemical pathways .
Cellular Effects
The effects of ®-Methyl 2-amino-3-(4’-fluoro-[1,1’-biphenyl]-4-yl)propanoate hydrochloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression and cellular responses such as proliferation and apoptosis . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, ®-Methyl 2-amino-3-(4’-fluoro-[1,1’-biphenyl]-4-yl)propanoate hydrochloride exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been found to inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . This inhibition can lead to downstream effects on cellular signaling and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-Methyl 2-amino-3-(4’-fluoro-[1,1’-biphenyl]-4-yl)propanoate hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but may degrade over extended periods, leading to reduced efficacy . Long-term exposure to the compound has been associated with alterations in cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of ®-Methyl 2-amino-3-(4’-fluoro-[1,1’-biphenyl]-4-yl)propanoate hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For example, studies have demonstrated that low doses can modulate enzyme activity and improve metabolic function, whereas high doses can cause cellular damage and organ toxicity . It is crucial to determine the optimal dosage to balance efficacy and safety.
Metabolic Pathways
®-Methyl 2-amino-3-(4’-fluoro-[1,1’-biphenyl]-4-yl)propanoate hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and alter metabolite levels, impacting overall metabolic homeostasis . Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of ®-Methyl 2-amino-3-(4’-fluoro-[1,1’-biphenyl]-4-yl)propanoate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported into cells via amino acid transporters and distributed to various organelles, influencing its activity and function.
Subcellular Localization
The subcellular localization of ®-Methyl 2-amino-3-(4’-fluoro-[1,1’-biphenyl]-4-yl)propanoate hydrochloride is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it could localize to the mitochondria, where it influences mitochondrial function and energy metabolism. Understanding its subcellular localization helps elucidate its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
methyl (2R)-2-amino-3-[4-(4-fluorophenyl)phenyl]propanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2.ClH/c1-20-16(19)15(18)10-11-2-4-12(5-3-11)13-6-8-14(17)9-7-13;/h2-9,15H,10,18H2,1H3;1H/t15-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRRLQSVWDNHDW-XFULWGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)C2=CC=C(C=C2)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC=C(C=C1)C2=CC=C(C=C2)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.